An In-depth Technical Guide to Oxaspiro[4.5]decanes: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to Oxaspiro[4.5]decanes: Physicochemical Properties and Synthetic Insights
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies associated with oxaspiro[4.5]decanes, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Due to the extensive availability of research data, this guide will focus on 1,4-Dioxaspiro[4.5]decan-8-one as a primary exemplar, while also presenting the available information for the related 1,4,8-Trioxaspiro[4.5]decane . The spirocyclic nature of these molecules imparts a rigid three-dimensional structure, making them valuable scaffolds for the precise spatial orientation of functional groups in drug design.[1]
Molecular Structure and Core Properties
The fundamental structure of these compounds consists of a cyclohexane ring fused to a dioxolane or a related oxygen-containing ring in a spiro arrangement. This unique architecture is a key determinant of their chemical behavior and utility.
Caption: 2D structures of 1,4-Dioxaspiro[4.5]decan-8-one and 1,4,8-Trioxaspiro[4.5]decane.
Physicochemical Data Summary
The following tables summarize the key physicochemical properties of 1,4-Dioxaspiro[4.5]decan-8-one and 1,4,8-Trioxaspiro[4.5]decane.
Table 1: Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-8-one
| Property | Value | Source |
| CAS Number | 4746-97-8 | [2] |
| Molecular Formula | C₈H₁₂O₃ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| Appearance | White to beige crystalline powder or crystals | [2] |
| Melting Point | 70-73 °C | [2] |
| Boiling Point | 112 °C | [2] |
| Solubility | Soluble in chloroform & methanol. | [2] |
| Storage Temperature | Room temperature, under inert atmosphere, and kept in the dark. | [2] |
Table 2: Physicochemical Properties of 1,4,8-Trioxaspiro[4.5]decane
| Property | Value | Source |
| CAS Number | 649-91-2 | [3] |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
Note: Comprehensive experimental data for 1,4,8-Trioxaspiro[4.5]decane is limited in publicly available literature.
Synthesis and Methodologies
The synthesis of these spirocycles is a critical aspect of their application. The most common strategies involve ketalization reactions.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
A prevalent method for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[1][4] An alternative and efficient route starts from 1,4-cyclohexanedione, which is protected as a monoethylene ketal.[1]
A patented method describes a catalytic hydrolysis process using 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as the starting material and water as the reaction medium, catalyzed by a weak acid acrylic cationic exchange resin.[5] This approach is highlighted as an environmentally friendly process with a high selectivity of up to 75% and a yield of 65%.[5]
Caption: Simplified workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.
Experimental Protocol: Selective Deketalization [4]
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Reaction Setup: In a suitable reaction vessel, dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a solution of acetic acid and water.
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Catalysis: Acetic acid acts as the catalyst for the selective deketalization.
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Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 65°C) to facilitate the reaction.
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Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be further purified by recrystallization or chromatography.
Spectroscopic and Analytical Characterization
A crucial aspect of working with these compounds is their analytical characterization to confirm structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of oxaspiro[4.5]decanes.
For 1,4-Dioxaspiro[4.5]decan-8-one :
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¹H NMR: The proton NMR spectrum will typically show signals corresponding to the ethylene group of the dioxolane ring and the methylene groups of the cyclohexane ring. Specific chemical shifts and coupling patterns are used to confirm the structure.[6]
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¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the spiro carbon, the carbonyl carbon, and the various methylene carbons in the two rings.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups. In the case of 1,4-Dioxaspiro[4.5]decan-8-one , a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected, typically in the region of 1700-1725 cm⁻¹. The presence of C-O ether linkages will also be evident from characteristic bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 1,4-Dioxaspiro[4.5]decan-8-one would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the rings.
Applications in Research and Drug Development
The rigid spirocyclic core of oxaspiro[4.5]decanes makes them attractive scaffolds in medicinal chemistry. This structural feature allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
1,4-Dioxaspiro[4.5]decan-8-one is a versatile intermediate in the synthesis of various biologically active molecules.[2] It is used in the preparation of potent analgesic compounds and as a building block for tritium-labeled probes for studying the dopamine reuptake complex.[2] Furthermore, this compound is a precursor for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a key intermediate in the development of cathepsin S inhibitors, which are targets for neurological and inflammatory disorders.[1]
While less is known about the direct applications of 1,4,8-Trioxaspiro[4.5]decane , its structural similarity to other biologically active spirocycles suggests potential for exploration in drug discovery programs. A derivative, 1,4,8-Trioxaspiro[4.5]decan-6-amine, is commercially available, indicating its use as a building block in chemical synthesis.[7]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling oxaspiro[4.5]decanes. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and storage information. For 1,4-Dioxaspiro[4.5]decan-8-one , it is noted to be moisture sensitive and should be stored in a dark place under an inert atmosphere.[2]
References
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
- Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 3. 1,4,8-Trioxaspiro[4.5]decane CAS#: 649-91-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 6. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR spectrum [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
